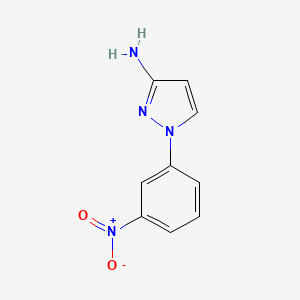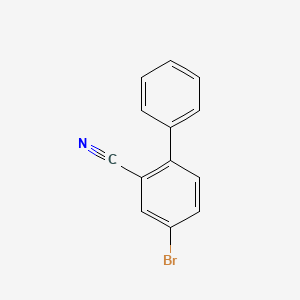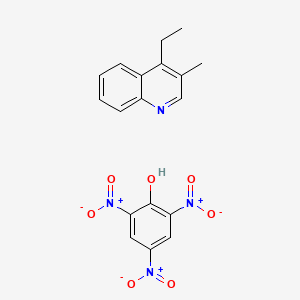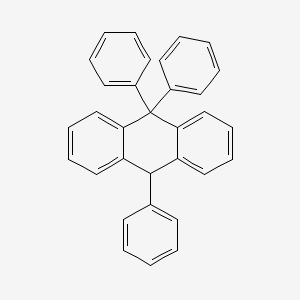
9,10,10-triphenyl-9H-anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10,10-triphenyl-9H-anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. Anthracene and its derivatives have been extensively studied due to their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10,10-triphenyl-9H-anthracene typically involves the substitution of anthracene at the 9 and 10 positions with phenyl groups. One common method is the Suzuki cross-coupling reaction, which involves the reaction of a halogenated anthracene derivative with a phenylboronic acid in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The crude product is typically purified using column chromatography or recrystallization to obtain the desired purity.
化学反应分析
Types of Reactions
9,10,10-triphenyl-9H-anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
科学研究应用
9,10,10-triphenyl-9H-anthracene has a wide range of applications in scientific research:
Chemistry: Used as a chromophore in photophysical studies and as a building block for more complex organic molecules.
Biology: Employed in fluorescence microscopy and as a fluorescent probe for studying biological systems.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the production of OLEDs, organic photovoltaics, and other organic electronic devices.
作用机制
The mechanism of action of 9,10,10-triphenyl-9H-anthracene is primarily based on its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in various applications, such as fluorescence microscopy and OLEDs. The molecular targets and pathways involved include the interaction with light and the subsequent emission of photons, which can be harnessed for imaging and electronic applications.
相似化合物的比较
Similar Compounds
9,10-diphenylanthracene: Another anthracene derivative with similar photophysical properties but different substitution patterns.
9,10-bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield and used in similar applications.
Uniqueness
9,10,10-triphenyl-9H-anthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly suitable for applications requiring high fluorescence efficiency and stability.
属性
CAS 编号 |
809-40-5 |
|---|---|
分子式 |
C32H24 |
分子量 |
408.5 g/mol |
IUPAC 名称 |
9,10,10-triphenyl-9H-anthracene |
InChI |
InChI=1S/C32H24/c1-4-14-24(15-5-1)31-27-20-10-12-22-29(27)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)30-23-13-11-21-28(30)31/h1-23,31H |
InChI 键 |
JZNPLAAXCSMWAW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


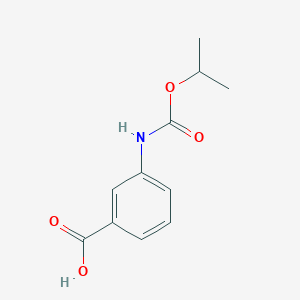
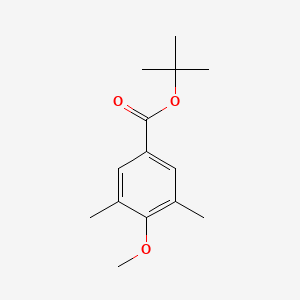


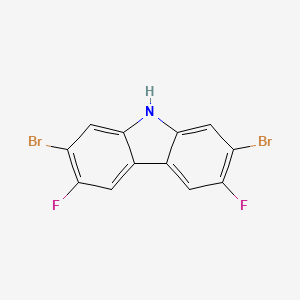
![tert-butyl (3S,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B14017227.png)

![1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-(methylamino)pyrimidine-2,4-dione](/img/structure/B14017241.png)
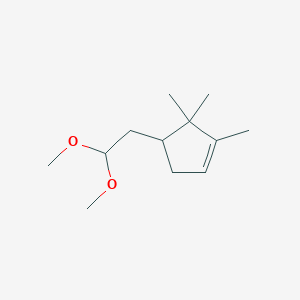
![2-Chloro-5,6-dihydrospiro[cyclopenta[B]thiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B14017252.png)

